molecular formula C10H8BrFO2 B12531463 Methyl 4-(2-bromo-2-fluoroethenyl)benzoate CAS No. 808132-85-6

Methyl 4-(2-bromo-2-fluoroethenyl)benzoate

Cat. No.: B12531463
CAS No.: 808132-85-6
M. Wt: 259.07 g/mol
InChI Key: ZOMWKAMVNDQHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-bromo-2-fluoroethenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a bromo and fluoro group on the ethenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromo-2-fluoroethenyl)benzoate typically involves the esterification of 4-bromo-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromo-2-fluoroethenyl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of 4-(2-bromo-2-fluoroethenyl)benzoic acid or other oxidized derivatives.

    Reduction: Formation of 4-(2-bromo-2-fluoroethenyl)benzyl alcohol.

Scientific Research Applications

Methyl 4-(2-bromo-2-fluoroethenyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromo-2-fluoroethenyl)benzoate involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents can participate in electrophilic and nucleophilic interactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-fluorobenzoate
  • Methyl 4-bromo-2-(trifluoromethyl)benzoate
  • Methyl 2-fluorobenzoate

Uniqueness

Methyl 4-(2-bromo-2-fluoroethenyl)benzoate is unique due to the presence of both bromo and fluoro substituents on the ethenyl side chain, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these substituents can influence the compound’s electronic properties and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

808132-85-6

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

methyl 4-(2-bromo-2-fluoroethenyl)benzoate

InChI

InChI=1S/C10H8BrFO2/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-6H,1H3

InChI Key

ZOMWKAMVNDQHDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.